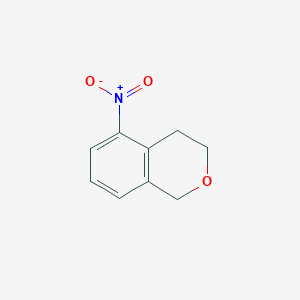
5-Nitroisochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitroisochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocyclic compounds The structure of this compound consists of a benzene ring fused to a tetrahydrofuran ring, with a nitro group (-NO2) attached to the fifth position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisochroman typically involves the nitration of isochroman. One common method is the electrophilic nitration of isochroman using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalytic systems and green chemistry approaches can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitroisochroman undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Aminoisochroman.
Substitution: Various substituted isochroman derivatives.
Oxidation: Quinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: 5-Nitroisochroman is used in the synthesis of materials with specific optical and electronic properties, making it valuable in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-Nitroisochroman and its derivatives often involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the generation of reactive oxygen species (ROS) and the modulation of signaling pathways, contributing to the compound’s antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Isochroman: The parent compound without the nitro group.
5-Aminoisochroman: The reduced form of 5-Nitroisochroman.
Nitrobenzene: A simpler aromatic compound with a nitro group.
Comparison: this compound is unique due to the presence of both the isochroman ring system and the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to isochroman, the nitro group in this compound enhances its electrophilic character, making it more reactive in substitution and reduction reactions. Compared to nitrobenzene, the isochroman ring provides additional sites for functionalization and potential biological interactions.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
5-nitro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2 |
Clave InChI |
IOAWMDBMHTVKKU-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















